

# Technical Guide: Physicochemical Properties of EMD 495235

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**EMD 495235**, with the chemical name 5-Chloro-N-[(1R)-1-(methoxymethyl)-2-{[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]amino}-2-oxoethyl]thiophen-2-carboxamide, is a potent and orally active direct inhibitor of coagulation Factor Xa. This document provides a comprehensive overview of its core physicochemical properties, the experimental methodologies used for their determination, and its mechanism of action within the coagulation cascade.

## **Physicochemical Data**

The key physicochemical properties of **EMD 495235** are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property                   | Value         | Reference    |
|----------------------------|---------------|--------------|
| Molecular Formula          | C23H25CIN4O5S | [Calculated] |
| Molecular Weight           | 521.0 g/mol   | [Calculated] |
| IC₅o (Factor Xa)           | 5.5 nM        | [1]          |
| K <sub>i</sub> (Factor Xa) | 6.8 nM        | [2][3]       |
| Aqueous Solubility         | Water soluble | [1]          |



## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

#### Synthesis of EMD 495235

The synthesis of **EMD 495235** is a multi-step process involving the formation of key intermediates followed by a final coupling reaction and purification.



Click to download full resolution via product page

**Caption:** General synthetic workflow for **EMD 495235**.

#### Methodology:

- Intermediate Synthesis: The synthesis typically begins with the preparation of the 4-(4-aminophenyl)morpholin-3-one moiety, which serves as a key precursor.[4][5]
- Coupling Reaction: This precursor is then coupled with a suitably activated 5chlorothiophene-2-carboxylic acid derivative.
- Purification: The final crude product is purified using standard chromatographic techniques, such as column chromatography, to yield the pure EMD 495235.

Determination of Factor Xa Inhibitory Activity (IC50)

The in vitro inhibitory activity of **EMD 495235** against Factor Xa is determined using a chromogenic assay.





Click to download full resolution via product page

**Caption:** Experimental workflow for IC50 determination.



#### Methodology:

- Reagents: Purified human Factor Xa, a chromogenic substrate specific for Factor Xa, and a suitable buffer system are used.
- Procedure: EMD 495235 at various concentrations is pre-incubated with Factor Xa. The
  reaction is initiated by the addition of the chromogenic substrate. The rate of substrate
  cleavage, which is proportional to the residual Factor Xa activity, is monitored by measuring
  the change in absorbance over time.
- Calculation: The half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated by fitting the doseresponse data to a suitable pharmacological model.

## **Mechanism of Action: The Coagulation Cascade**

**EMD 495235** exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa, a critical enzyme in the blood coagulation cascade. Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin, the key enzyme that ultimately leads to fibrin clot formation.





Click to download full resolution via product page

Caption: Inhibition of the coagulation cascade by EMD 495235.



By inhibiting Factor Xa, **EMD 495235** effectively blocks the amplification of the coagulation cascade, leading to a dose-dependent reduction in thrombin generation and subsequent prevention of thrombus formation. This targeted mechanism of action offers a potentially favorable safety and efficacy profile compared to broader-spectrum anticoagulants.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 2. Factor xa inhibitors | PPTX [slideshare.net]
- 3. Direct factor Xa inhibitors Wikipedia [en.wikipedia.org]
- 4. DE102007028319A1 Substituted oxazolidinones and their use Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of EMD 495235]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1639812#physicochemical-properties-of-emd-495235]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com